molecular formula C12H13N3O3 B1660400 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- CAS No. 75906-64-8

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

Cat. No.: B1660400
CAS No.: 75906-64-8
M. Wt: 247.25 g/mol
InChI Key: WSLWEOXHHQNVGR-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- is a heterocyclic compound that features a quinazoline core structure with a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with isocyanates, followed by cyclization to form the quinazoline ring. The morpholine substituent can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinazoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The morpholine substituent enhances its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar core structure but without the morpholine substituent.

    Dihydroquinazoline: A reduced form of quinazoline with different pharmacological properties.

    Morpholine-substituted derivatives: Compounds with similar substituents but different core structures.

Uniqueness: 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- is unique due to its specific combination of the quinazoline core and morpholine substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

3-morpholin-4-yl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLWEOXHHQNVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226826
Record name 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75906-64-8
Record name 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075906648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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